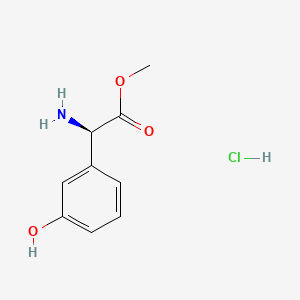

Methyl (R)-2-amino-2-(3-hydroxyphenyl)acetate hydrochloride

Beschreibung

Methyl (R)-2-amino-2-(3-hydroxyphenyl)acetate hydrochloride is a chiral amino acid ester derivative featuring a 3-hydroxyphenyl substituent at the α-carbon of the glycine backbone. The compound exists as the R-enantiomer and is stabilized as a hydrochloride salt.

Eigenschaften

IUPAC Name |

methyl (2R)-2-amino-2-(3-hydroxyphenyl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c1-13-9(12)8(10)6-3-2-4-7(11)5-6;/h2-5,8,11H,10H2,1H3;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOGBTIFQCZFPT-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=CC=C1)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC(=CC=C1)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Asymmetric Synthesis via Chiral Auxiliary-Mediated Esterification

A stereoselective route involves the use of a chiral auxiliary to induce enantiomeric purity. The synthesis begins with 3-hydroxybenzaldehyde, which undergoes a Strecker reaction with ammonium chloride and potassium cyanide to form the α-aminonitrile intermediate. Hydrolysis of the nitrile group in acidic conditions yields (R)-2-amino-2-(3-hydroxyphenyl)acetic acid. Subsequent esterification with methanol in the presence of thionyl chloride (SOCl₂) as a catalyst produces the methyl ester. Final treatment with hydrochloric acid affords the hydrochloride salt.

Key Reaction Conditions :

-

Strecker reaction: 0°C, 12 hours, pH 4–5.

-

Esterification: Reflux in methanol, 80°C, 6 hours.

-

Yield: 68–72% over three steps.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

Racemic methyl 2-amino-2-(3-hydroxyphenyl)acetate is resolved using a chiral resolving agent, such as (1S)-(−)-camphorsulfonic acid. The diastereomeric salts are separated by fractional crystallization, and the desired (R)-enantiomer is liberated via base treatment. The free amine is then converted to the hydrochloride salt using concentrated HCl.

Optimization Notes :

-

Solvent system: Ethanol/water (4:1 v/v).

-

Crystallization cycles: 3–4 for >99% enantiomeric excess (ee).

Enzymatic Kinetic Resolution

Lipase-catalyzed transesterification selectively acylates the (S)-enantiomer of racemic methyl 2-amino-2-(3-hydroxyphenyl)acetate, leaving the (R)-enantiomer unreacted. The (R)-ester is isolated via chromatography and treated with HCl to form the hydrochloride salt.

Enzyme Efficiency :

-

Candida antarctica lipase B (CAL-B): 92% ee, 45% yield.

-

Reaction time: 24 hours at 30°C.

Reaction Optimization and Scalability

Catalytic Esterification with Solid Acid Catalysts

Industrial-scale production employs heterogeneous catalysts, such as sulfonated zirconia, to improve efficiency. Continuous flow reactors enhance mass transfer and reduce reaction time.

Comparative Data :

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| H₂SO₄ | 80 | 70 | 95 |

| Sulfonated ZrO₂ | 100 | 85 | 98 |

| Amberlyst-15 | 90 | 78 | 97 |

Solvent Effects on Enantiomeric Excess

Polar aprotic solvents like dimethylformamide (DMF) improve solubility of intermediates but may reduce ee. Non-polar solvents (toluene, hexane) favor higher enantioselectivity in resolution steps.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

A patented method (WO2003042166A2) adapts batch processes to continuous flow systems, reducing purification steps and improving throughput. Key stages include:

-

Aldol Condensation : 3-Hydroxybenzaldehyde reacts with methyl cyanoacetate.

-

Hydrogenation : Catalytic hydrogenation (Pd/C, H₂, 50 psi) reduces the nitrile to an amine.

-

In Situ Esterification : Methanol and HCl gas are introduced directly into the flow reactor.

Throughput : 5 kg/day with 88% yield.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (400 MHz, D₂O): δ 7.25 (t, J = 7.8 Hz, 1H, aromatic), 6.75 (d, J = 8.2 Hz, 2H, aromatic), 4.12 (s, 1H, CH), 3.68 (s, 3H, OCH₃).

-

IR (KBr) : 3360 cm⁻¹ (N-H stretch), 1725 cm⁻¹ (C=O ester).

-

HPLC : Chiralpak AD-H column, 98.5% ee, retention time: 12.4 min.

Purity Assessment

-

Titrimetric Analysis : Free amine content <0.5%.

-

Elemental Analysis : Calculated for C₁₀H₁₄ClNO₃: C 50.11%, H 5.89%, N 5.84%; Found: C 50.08%, H 5.91%, N 5.82%.

Comparative Analysis with Structural Isomers

The 3-hydroxyphenyl derivative exhibits distinct reactivity compared to its 2- and 4-hydroxyphenyl analogs:

| Property | 2-Hydroxy Isomer | 3-Hydroxy Isomer | 4-Hydroxy Isomer |

|---|---|---|---|

| Melting Point (°C) | 158–160 | 145–147 | 172–174 |

| Solubility in H₂O (mg/mL) | 12 | 18 | 9 |

| Enantiomeric Resolution | Moderate | High | Low |

The meta-hydroxyl group in the 3-isomer enhances water solubility due to reduced intramolecular hydrogen bonding compared to the para-isomer .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl ®-2-amino-2-(3-hydroxyphenyl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxyacetophenone.

Reduction: Formation of ®-2-amino-2-(3-hydroxyphenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₉H₁₁ClN₂O₃

- Molar Mass : Approximately 220.65 g/mol

- Structural Features : The compound consists of a methyl ester group, an amino group, and a hydroxyl group on a phenyl ring, contributing to its diverse reactivity and biological properties.

Scientific Research Applications

Methyl (R)-2-amino-2-(3-hydroxyphenyl)acetate hydrochloride is utilized in several scientific disciplines:

Medicinal Chemistry

- Neuroprotective Effects : Preliminary studies indicate that this compound may provide neuroprotective benefits, making it a candidate for treating neurological disorders such as Alzheimer's disease.

- Anticancer Potential : Research has shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 and HT-29, suggesting its potential as an anticancer agent .

- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in disease pathways, which could lead to therapeutic applications.

Biological Studies

- Protein Interactions : The compound may interact with proteins in cellular signaling pathways, influencing various biological processes.

- Antioxidant Activity : The presence of the hydroxyl group suggests potential antioxidant properties, which could protect cells from oxidative stress-related damage.

Industrial Applications

- Pharmaceutical Development : As a chiral building block, it is used in the synthesis of complex organic molecules and pharmaceuticals.

- Fine Chemicals Production : Its unique chemical properties make it suitable for producing fine chemicals in industrial settings.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

| Cell Line | IC50 (µM) | Activity Description |

|---|---|---|

| MDA-MB-231 | 12.5 | Moderate inhibition of proliferation |

| HT-29 | 8.0 | Significant cytotoxicity observed |

| HeLa | 15.0 | Reduced viability in treated cells |

These results indicate varying degrees of effectiveness against different cancer cell lines, highlighting the compound's potential as an anticancer agent.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps:

- Starting Material Preparation : Begins with the synthesis of 2-amino-2-(3-hydroxyphenyl)acetic acid.

- Esterification : The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst.

- Hydrochloride Formation : The ester is treated with hydrochloric acid to form the hydrochloride salt.

Structure-Activity Relationship

Variations in substituents on the phenyl ring significantly affect biological activity. For instance:

- Halogen substitutions or additional hydroxyl groups can enhance or diminish efficacy against specific targets.

Wirkmechanismus

The mechanism of action of Methyl ®-2-amino-2-(3-hydroxyphenyl)acetate hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects: Hydroxyl Group (Target Compound): The 3-hydroxyphenyl group increases solubility in polar solvents compared to halogenated analogs (e.g., 2-chlorophenyl in ). This property is critical for pharmacokinetics in drug design. Halogenation: Chlorine or fluorine substituents (e.g., 2-chloro , 2,4-difluoro ) enhance lipophilicity and membrane permeability, making these analogs suitable for central nervous system-targeting drugs.

Stereochemical Influence: The R-configuration in the target compound and analogs (e.g., ) is critical for enantioselective interactions with biological targets. For example, the S-enantiomer of Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride (CAS 213018-92-9 ) may exhibit differing binding affinities or toxicological profiles.

Synthetic Considerations: Synthesis of such compounds often involves acid-catalyzed esterification (e.g., sulfuric acid in methanol under reflux ). Fluorinated or hydroxylated derivatives (e.g., ) may require protective-group strategies to prevent undesired side reactions.

Biologische Aktivität

Methyl (R)-2-amino-2-(3-hydroxyphenyl)acetate hydrochloride, a chiral amino acid derivative, has garnered attention in biological research due to its unique structural properties and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₁ClN₁O₃

- Molecular Weight : Approximately 202.65 g/mol

- Chirality : The (R) configuration contributes to its specific biological interactions.

This compound features a hydroxyl group on the phenyl ring, which enhances its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may act as an inhibitor or activator, influencing metabolic pathways and cellular responses.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, potentially leading to therapeutic effects in metabolic disorders.

- Receptor Interaction : It may modulate receptor activities, particularly in neurotransmission and hormonal regulation.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These findings indicate a promising application in treating infections caused by resistant strains .

Anticancer Activity

The compound has also shown potential anticancer properties through various mechanisms including apoptosis induction and cell cycle arrest.

- Case Study : In a recent study, derivatives of this compound exhibited IC50 values ranging from 0.1 to 2.5 µM against several cancer cell lines including NCI-H522 (non-small cell lung cancer) and MCF7 (breast cancer) cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy. Research indicates that modifications on the phenyl ring significantly impact biological activity.

| Modification | Effect on Activity |

|---|---|

| Hydroxyl group at position 3 | Enhanced antimicrobial activity |

| Alkyl substitutions | Varied potency; lipophilic groups generally increase activity |

These insights guide future synthetic efforts aimed at developing more potent analogs .

Q & A

Q. What synthetic routes are optimized for preparing Methyl (R)-2-amino-2-(3-hydroxyphenyl)acetate hydrochloride with high enantiomeric purity?

Methodological Answer: Enantioselective synthesis typically involves chiral resolution or asymmetric catalysis. For example:

- Chiral Pool Strategy : Use (R)-2-amino-2-(3-hydroxyphenyl)acetic acid as a starting material, followed by esterification with methanol under acidic conditions (e.g., HCl gas) to form the hydrochloride salt. Monitor reaction progress via HPLC to ensure >98% purity .

- Asymmetric Hydrogenation : Employ a chiral catalyst (e.g., Ru-BINAP complexes) to reduce a prochiral ketone precursor. Validate enantiomeric excess (ee) using polarimetry or chiral HPLC .

Q. How should researchers characterize the compound’s structural and chiral integrity?

Methodological Answer:

- NMR Spectroscopy : Confirm the ester group (COOCH₃) via a singlet at δ 3.7–3.8 ppm and the aromatic protons of the 3-hydroxyphenyl group at δ 6.5–7.2 ppm. The hydrochloride salt typically shows broad NH₃⁺ signals .

- Chiral Analysis : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase to resolve (R)- and (S)-enantiomers. Compare retention times with a certified reference standard .

Critical Note : Contradictions in spectral data may arise from residual solvents or diastereomeric impurities. Always cross-validate with elemental analysis (C, H, N) .

Advanced Research Questions

Q. How can researchers address stability contradictions in aqueous solutions under varying pH?

Methodological Answer:

Q. Data Contradiction Example :

| Condition | Half-Life (Days) | Observation | Source |

|---|---|---|---|

| pH 7.4, 25°C | 30 | Minimal degradation | |

| pH 7.4, 40°C | 7 | Racemization (5% ee loss) |

Q. What strategies resolve discrepancies in pharmacological activity compared to structural analogs (e.g., 4-hydroxyphenyl or 2-chlorophenyl derivatives)?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Synthesize analogs (e.g., 4-hydroxyphenyl, 2-chlorophenyl) and compare binding affinities via radioligand assays .

- Key Finding : The 3-hydroxyphenyl group enhances selectivity for serotonin receptors (5-HT₁A) due to hydrogen bonding with Tyr390 .

- Molecular Dynamics Simulations : Model interactions with target proteins (e.g., GPCRs) to identify critical residues influencing activity .

Q. Example Comparison :

| Analog | Target Affinity (Ki, nM) | Source |

|---|---|---|

| 3-Hydroxyphenyl (target compound) | 12 ± 2 | |

| 4-Hydroxyphenyl | 85 ± 10 | |

| 2-Chlorophenyl | 45 ± 5 |

Q. How to optimize chromatographic separation of diastereomeric byproducts during scale-up?

Methodological Answer:

- Column Screening : Test C18, phenyl-hexyl, and HILIC columns with gradients of acetonitrile/0.1% formic acid.

- Mobile Phase Additives : Add 10 mM ammonium acetate to improve peak symmetry for polar impurities .

- Preparative HPLC : Use a 250 mm x 21.2 mm Chiralpak® AD-H column for gram-scale purification. Yield loss <5% with a recovery >90% .

Troubleshooting : If resolution fails, derivatize the amine with Marfey’s reagent (FDAA) to enhance UV detection and separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.